molecular formula C11H15ClFNO2 B3021192 Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 190190-83-1

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No. B3021192
CAS RN: 190190-83-1
M. Wt: 247.69 g/mol
InChI Key: ONYRFCZWESOMQH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 190190-83-1 . It is widely employed in scientific research due to its diverse applications. This compound exhibits intriguing properties, making it a valuable tool for studying various phenomena and developing innovative solutions.


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride can be represented by the InChI code: 1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H . This compound has a molecular weight of 247.7 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a powder at room temperature . It has a melting point of 158-160°C . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Anti-Gastric Cancer Activity

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride has been investigated for its potential as an anti-cancer agent. In a study by Liu et al., a related heterocyclic compound was synthesized and characterized. The compound demonstrated in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further studies could explore its mechanism of action and potential clinical applications.

Intermediate in Dabigatran Etexilate Synthesis

This compound plays a crucial role as an intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Researchers have focused on its synthesis, characterization, and crystal structure, as it had not been reported before . Understanding its role in the synthesis pathway can aid drug development.

PPAR Agonist Design

The compound’s structural features may contribute to its activity as a triple-acting PPARα, -γ, and -δ agonist. Researchers have designed related compounds with similar motifs, aiming for improved pharmacological profiles. Investigating its effects on peroxisome proliferator-activated receptors (PPARs) could reveal novel therapeutic applications .

Antitubercular Activity

Indole derivatives derived from pyridine and this compound have been evaluated for their in vitro antitubercular activity. These derivatives exhibited potential against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG). Further exploration of their mechanism of action and optimization could lead to new anti-tuberculosis agents .

Molecular Docking Studies

To understand the compound’s interactions with biological targets, molecular docking studies can be employed. By simulating its binding to specific proteins or enzymes, researchers can predict its efficacy and optimize its structure for desired activities.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is not specified in the retrieved data. Its applications in scientific research suggest that it may have multiple mechanisms of action depending on the context.

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

ethyl 3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRFCZWESOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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